- Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers.Tetrahedron Letters, 1992, 33(26), 3795-6,
Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

950-99-2 structure
Nom du produit:2,2,5,7,8-Pentamethyl-6-Chromanol
Numéro CAS:950-99-2
Le MF:C14H20O2
Mégawatts:220.307404518127
MDL:MFCD00210347
CID:805280
PubChem ID:24866935
2,2,5,7,8-Pentamethyl-6-Chromanol Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-
- 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- 2,2,5,7,8-Pentamethyl-6-chromanol
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)
- 2,2,5,7,8-Pentamethyl-1-hydroxychroman
- 2,2,5,7,8-Pentamethyl-6-hydroxychroman
- 2,2,5,7,8-pentamethyl-6-hydroxy-chromane
- 2,2,5,7,8-pentamethylchroman-6-ol
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl
- 6-Hydroxy-2,2,5,7,8-pentamethylchroman
- Chroman C1
- Chromane C1
- PMHCR
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)
- 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)
- APC 100
- Chromanol
- NSC 226236
- PMC
- TMC 5
- α-C-1-Chromanol
- NS00068192
- SB18766
- 2,2,5,7,8-Pentamethyl-6-chromanol #
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol
- DTXSID70241721
- 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI
- 2,2,5,7,8-Pentamethyl-6-chromanol, 97%
- InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-
- 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN
- 2,2,5,7,8-Pentamethyl-6-chroman
- CHEMBL37676
- 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL
- 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol
- 950-99-2
- PMHC
- AKOS015912796
- 7G73627R36
- UNII-7G73627R36
- DB13111
- MFCD00210347
- STL512513
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-
- BP-11301
- HY-111024
- G12484
- BRD-K07449869-001-01-5
- NSC-226236
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol
- 2,2,5,7,8-pentamethylchroman-6-ol.
- 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman
- SCHEMBL633424
- NSC226236
- BBL036639
- APC-100
- PM-6-hydroxychroman
- 10,10,2,6,5-pentamethyl-1-hydroxychroman
- Q27268236
- CS-0033987
- AC-11926
- DB-031296
- Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-
- AS-61610
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran
- 2,2,5,7,8-Pentamethyl-6-Chromanol
-
- MDL: MFCD00210347
- Piscine à noyau: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
- La clé Inchi: SEBPXHSZHLFWRL-UHFFFAOYSA-N
- Sourire: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C
Propriétés calculées
- Qualité précise: 220.14600
- Masse isotopique unique: 220.146
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 0
- Complexité: 262
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.5A^2
- Charge de surface: 0
- Nombre d'tautomères: 9
- Le xlogp3: 3.6
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.034
- Point de fusion: 89-91 °C (lit.)
- Point d'ébullition: 344.3°C at 760 mmHg
- Point d'éclair: 146.1°C
- Indice de réfraction: 1.529
- Le PSA: 29.46000
- Le LogP: 3.42100
- Solubilité: Pas encore déterminé
2,2,5,7,8-Pentamethyl-6-Chromanol Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36
-
Identification des marchandises dangereuses:
- Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
- Terminologie du risque:R36/37/38
2,2,5,7,8-Pentamethyl-6-Chromanol Données douanières
- Code HS:2932999099
- Données douanières:
Code douanier chinois:
2932999099Résumé:
2932999099. Autres composés hétérocycliques ne contenant que des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2932999099. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,2,5,7,8-Pentamethyl-6-Chromanol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322018-1g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 95% | 1g |
£57.00 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 100mg |
¥449.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14008-5 mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.30% | 5mg |
¥287.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 430676-5G |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 5g |
¥625.24 | 2023-12-06 | ||
ChromaDex Standards | ASB-00016323-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$55.00 | 2024-07-12 | ||
MedChemExpress | HY-111024-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98.94% | 100mg |
¥500 | 2024-04-15 | |
TargetMol Chemicals | T14008-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.3% | 500mg |
¥ 997 | 2024-07-20 | |
A2B Chem LLC | AD13192-5g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 97% | 5g |
$125.00 | 2024-07-18 | |
ChromaDex Standards | ASB-00016326-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$79.00 | 2024-07-12 |
2,2,5,7,8-Pentamethyl-6-Chromanol Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
1.1 Solvents: Ethanol , Water ; 15 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
Référence
- Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol releaseOrganic & Biomolecular Chemistry, 2012, 10(39), 7980-7985,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
Référence
- Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherolChemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846,
Méthode de production 5
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 > 40 °C
Référence
- Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinoneTetrahedron Letters, 2008, 49(15), 2442-2445,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; rt
Référence
- Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin EChemistry - A European Journal, 2010, 16(43), 12808-12813,
Méthode de production 9
Méthode de production 10
Méthode de production 11
Méthode de production 12
Conditions de réaction
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; 90 min, pH 8, rt
Référence
- Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketalsJournal of Organic Chemistry, 1989, 54(8), 1987-90,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; pH 8, 300 K
Référence
- Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether FragmentationJournal of the American Chemical Society, 2016, 138(40), 13353-13360,
Méthode de production 15
Conditions de réaction
1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ; 30 min, rt
1.2 1 h, 150 °C
1.2 1 h, 150 °C
Référence
- Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst SystemOrganic Letters, 2009, 11(3), 717-720,
Méthode de production 16
Conditions de réaction
Référence
- α-Tocopherol-new synthesis and its biosynthetic implicationsChemical Communications (London), 1965, (3), 40-1,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Acetic acid ; 3 h, 100 °C
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Référence
- Targeted antioxidants, World Intellectual Property Organization, , ,
Méthode de production 18
Méthode de production 19
Conditions de réaction
1.1 Reagents: L-Ascorbic acid Solvents: Hexane ; 20 min, rt
Référence
- Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanoneRedox Report, 2002, 7(5), 251-255,
2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials
- 3-Methyl-2-buten-1-ol
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-methoxy-2,2,5,7,8-pentamethyl-
- Phosphonium, [5-[[5-[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)oxy]-4,4-dimethyl-5-[[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]carbonyl]amino]pentyl]oxy]-5-oxopentyl]triphenyl-, bromide (1:1)
- Carbonic acid, 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl ester
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-hydroxy-2,2,5,7,8-pentamethyl-
- 1,1-Dimethyl-2-propen-1-ol
- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
- Trimethylhydroquinone
- 2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,2,5,7,8-pentamethyl-
- Phosphoric acid, 3-methyl-2-buten-1-yl diphenyl ester
2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products
2,2,5,7,8-Pentamethyl-6-Chromanol Littérature connexe
-
Marina Massaro,Serena Riela,Susanna Guernelli,Filippo Parisi,Giuseppe Lazzara,Andrea Baschieri,Luca Valgimigli,Riccardo Amorati J. Mater. Chem. B 2016 4 2229
-
2. Epoxidation of an α-tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with potassium superoxide; X-ray crystal structure of 4a,5;7,8-diepoxy-4a,7,8,8a-tetrahydro-8a-hydroxy-2,2,5,7,8-pentamethylchroman-6(5H)-oneMitsuyoshi Matsuo,Shigenobu Matsumoto,Yoichi Iitaka,Akira Hanaki,Toshihiko Ozawa J. Chem. Soc. Chem. Commun. 1979 105
-
Damiano Tanini,Lucia Panzella,Riccardo Amorati,Antonella Capperucci,Elio Pizzo,Alessandra Napolitano,Stefano Menichetti,Marco d'Ischia Org. Biomol. Chem. 2015 13 5757
-
4. Potassium t-butoxide-catalysed oxygenation of an α-tocopherol model compund 2,2,5,7,8-pentamethylchroman-6-olShigenobu Matsumoto,Mitsuyoshi Matsuo,Yoichi Iitaka J. Chem. Soc. Chem. Commun. 1981 1267
-
Keiko Inami,Ikuo Nakanishi,Mine Morita,Miyuki Furukawa,Kei Ohkubo,Shunichi Fukuzumi,Masataka Mochizuki RSC Adv. 2012 2 12714
950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol) Produits connexes
- 2074-53-5(rel-α-Vitamin E)
- 148-03-8(b-Tocopherol (Racemic Mixture))
- 119-98-2(dl-Tocol)
- 54-28-4(γ-Tocopherol)
- 10191-41-0(DL-alpha-Tocopherol)
- 59-02-9(Vitamin E)
- 16698-35-4(b-Tocopherol)
- 119-13-1(δ-Tocopherol (>90%))
- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)
- 2138362-46-4(methyl 3-(4-amino-3-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoate)
Fournisseurs recommandés
pengshengyue
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
